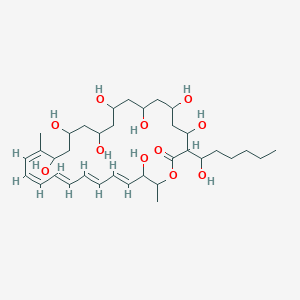

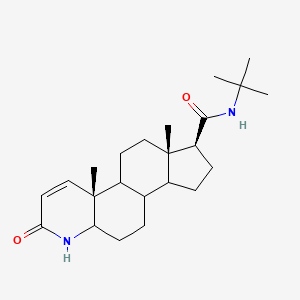

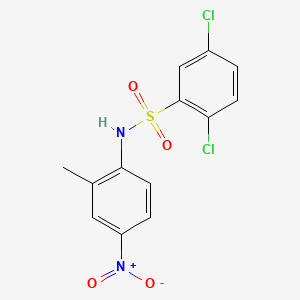

![molecular formula C18H18FN5OS B1672735 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B1672735.png)

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

Overview

Description

Mechanism of Action

FITM exerts its effects by binding to the allosteric site of the mGlu1 receptor, thereby modulating its activity. The binding of FITM to the receptor induces conformational changes that inhibit the receptor’s function. This modulation is highly selective for mGlu1 over other metabotropic glutamate receptors, making FITM a valuable tool for studying the specific roles of mGlu1 in various physiological and pathological processes .

Biochemical Analysis

Biochemical Properties

The compound 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide has been found to interact with the human class C G protein-coupled metabotropic glutamate receptor 1 (mGlu1 receptor). The structure of the mGlu1 receptor bound to this compound has been determined, revealing that the compound acts as a negative allosteric modulator .

Cellular Effects

In terms of cellular effects, this compound’s interaction with the mGlu1 receptor suggests that it may influence cell signaling pathways related to this receptor

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the mGlu1 receptor. This binding site partially overlaps with the orthosteric binding sites of class A GPCRs but is more restricted than most other GPCRs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FITM involves multiple steps, starting from commercially available starting materials One of the key steps in the synthesis is the formation of the thiazole ring, which is achieved through a cyclization reactionThis method has been optimized to tolerate sensitive heterocycles, allowing for a one-step fluorodeboronation on automated platforms .

Industrial Production Methods

While specific industrial production methods for FITM are not widely documented, the automated radiosynthesis of FITM using copper-mediated fluorination of organoboranes has been reported. This method is essential for producing large-scale radioligands to support preclinical and clinical studies .

Chemical Reactions Analysis

Types of Reactions

FITM undergoes various chemical reactions, including:

Fluorodeboronation: This reaction involves the replacement of a boronic acid group with a fluorine atom.

Cyclization: Formation of the thiazole ring through cyclization reactions.

Common Reagents and Conditions

Fluorodeboronation: Copper-mediated fluorination using organoboranes as precursors.

Cyclization: Typically involves the use of base and heat to promote ring closure.

Major Products Formed

The major product formed from these reactions is FITM itself, with high purity and yield .

Scientific Research Applications

FITM has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is used to study the role of mGlu1 receptors in various neurological and psychiatric disorders, including chronic pain, schizophrenia, Alzheimer’s disease, depression, and anxiety . Additionally, FITM is employed in the development of novel therapeutic agents targeting mGlu1 receptors .

Comparison with Similar Compounds

Similar Compounds

- BDBM50301534

- EMQMCM

- JNJ16259685

Uniqueness of FITM

FITM is unique due to its high affinity and selectivity for mGlu1 receptors. Unlike other negative allosteric modulators, FITM has a distinct binding mode that allows for selective inhibition of mGlu1 without affecting other metabotropic glutamate receptors. This selectivity makes FITM an invaluable tool for dissecting the specific roles of mGlu1 in various biological processes .

If you have any further questions or need more details, feel free to ask!

properties

IUPAC Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.

ANone: The provided research focuses on FITM's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.

ANone: While the research mentions the development of FITM as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research focuses on FITM's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for FITM concerning mGluR1 or other targets.

ANone: The toxicology and safety profile of FITM is not extensively covered in the provided research.

ANone: The research primarily focuses on utilizing FITM as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using FITM.

ANone: The provided research primarily focuses on FITM's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.

ANone: The research primarily focuses on FITM's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.

ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.

ANone: Information on quality control and assurance measures during FITM development and manufacturing is not provided in the research abstracts.

ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with FITM.

ANone: The provided research does not delve into potential interactions between FITM and drug transporters.

ANone: The research primarily focuses on FITM's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.

ANone: While FITM's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.

ANone: The research primarily focuses on FITM and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.

ANone: The provided research primarily focuses on FITM's biological activity and doesn't address recycling or waste management strategies.

ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting FITM as a novel PET ligand for mGluR1 imaging. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

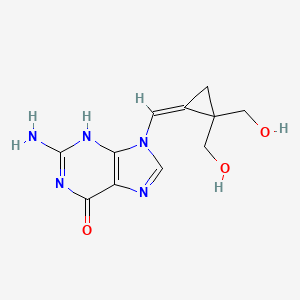

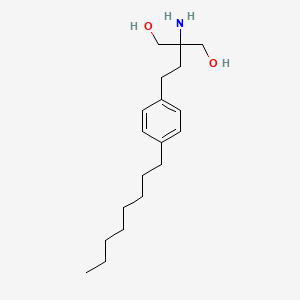

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

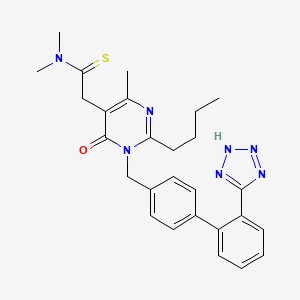

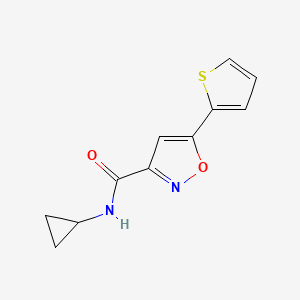

![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)

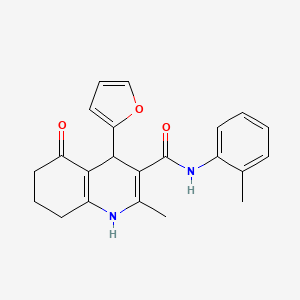

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)